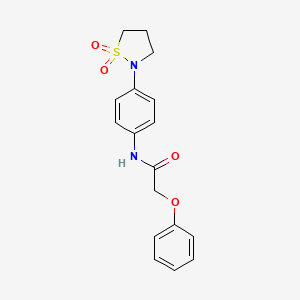
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves studying the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, reactivity, and stability are often analyzed .科学的研究の応用
Antioxidant and Anti-inflammatory Properties
Research indicates that certain derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide exhibit significant antioxidant activities. For instance, Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins related to this compound, showing potential for combating oxidative stress-related diseases (Kadhum et al., 2011). Additionally, the compound's derivatives have shown promise in anti-inflammatory applications, particularly in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), as explored by Golota et al. (2015), who found that these compounds exhibited significant anti-exudative activity (Golota et al., 2015).
Antimicrobial Activity
Liao et al. (2017) synthesized derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide that displayed potent antimicrobial activity against a variety of plant fungi and bacteria, indicating their potential use in addressing antibiotic resistance and treating infectious diseases (Liao et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
The derivatives of this compound have been evaluated for their ability to inhibit various enzymes, suggesting their utility in treating diseases like diabetes and cancer. For example, Maruyama et al. (2012) discovered that certain derivatives acted as selective β3-adrenergic receptor agonists, indicating potential applications in obesity and diabetes treatment (Maruyama et al., 2012).
Imaging and Diagnostic Applications
Compounds structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide have been explored for their use in imaging, particularly in positron emission tomography (PET) for neuroinflammation. Peyronneau et al. (2013) investigated the metabolism and quantification of [18F]DPA-714, a derivative used in PET imaging to study neuroinflammatory conditions (Peyronneau et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(13-23-16-5-2-1-3-6-16)18-14-7-9-15(10-8-14)19-11-4-12-24(19,21)22/h1-3,5-10H,4,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFKHRTSUZHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)

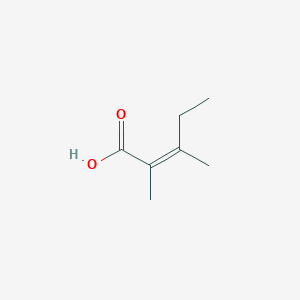
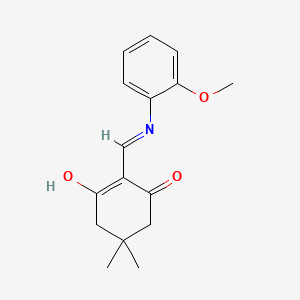
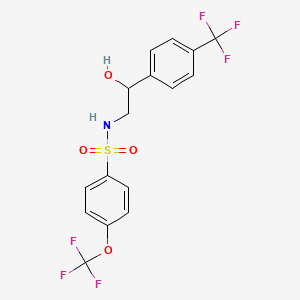
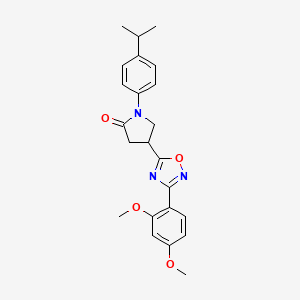
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2719209.png)
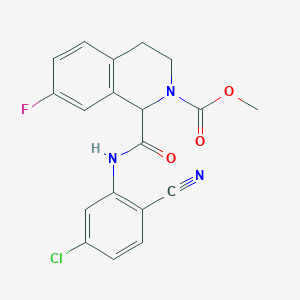
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
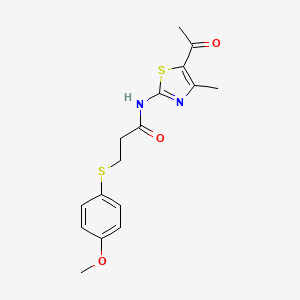

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)